molecular formula C25H26N2O2 B6291445 (3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) CAS No. 1092582-89-2

(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)

Cat. No.: B6291445
CAS No.: 1092582-89-2
M. Wt: 386.5 g/mol
InChI Key: OQLUHXFWGUDHNB-FNAHDJPLSA-N
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Description

(3aR,3a'R,8aS,8a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is an organic compound featuring two indeno[1,2-d]oxazole rings linked through a pentane bridge. This structure imparts unique stereochemical properties, making it valuable in various research applications and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step process:

  • Step 1: Synthesis of the indeno[1,2-d]oxazole core through the cyclization of a suitable precursor.

  • Step 2: Formation of the pentane bridge via a coupling reaction, often facilitated by catalysts such as palladium or copper complexes.

  • Step 3: Resolution of stereoisomers to obtain the desired (3aR,3a'R,8aS,8a'S)- configuration.

Industrial Production Methods: Large-scale production may employ high-yield catalytic processes, continuous flow reactors, and advanced purification techniques like chromatography and crystallization to ensure stereochemical purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxides.

  • Reduction: It can be reduced, typically using agents like sodium borohydride or lithium aluminium hydride, to yield reduced analogs.

  • Substitution: Substitution reactions, especially nucleophilic substitutions, are possible at various positions on the indeno[1,2-d]oxazole rings.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Use of reducing agents such as sodium borohydride in ethanol.

  • Substitution: Conditions may include basic or acidic environments, depending on the specific substituent being introduced.

Major Products: The reaction products are often dependent on the specific reagents and conditions but typically include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • As a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.

  • In asymmetric synthesis, as its chiral centers make it a potential catalyst for enantioselective reactions.

Biology and Medicine:

  • Used in the development of molecular probes for biochemical research.

Industry:

  • Its stability and stereochemistry make it suitable for materials science, particularly in the development of advanced polymers and resins.

Mechanism of Action

Mechanism: The compound's effects are largely determined by its interactions with molecular targets. For example, as a ligand, it may interact with metal centers in coordination compounds, influencing their reactivity and properties.

Molecular Targets and Pathways:

  • Metal ions in coordination chemistry.

  • Enzymes or receptors in biological systems, where it may inhibit or activate specific biochemical pathways.

Comparison with Similar Compounds

  • (3aR,3a'S)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)

  • (3aR,8aS)-8a-dihydro-3aH-indeno[1,2-d]oxazole

Uniqueness:

  • The specific (3aR,3a'R,8aS,8a'S) stereochemistry differentiates it from its isomers, potentially leading to distinct chemical and biological properties.

  • The pentane bridge in this compound provides a unique structural feature that may influence its reactivity compared to other indeno[1,2-d]oxazole derivatives.

And that’s a wrap! This compound's potential stretches from the lab to industry, with its unique structure opening doors to various applications. Dive in and explore the chemistry—it’s more than just a bunch of bonds and angles!

Properties

IUPAC Name

(3aS,8bR)-2-[3-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pentan-3-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-3-25(4-2,23-26-21-17-11-7-5-9-15(17)13-19(21)28-23)24-27-22-18-12-8-6-10-16(18)14-20(22)29-24/h5-12,19-22H,3-4,13-14H2,1-2H3/t19-,20-,21+,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLUHXFWGUDHNB-FNAHDJPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC2C(O1)CC3=CC=CC=C23)C4=NC5C(O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C1=N[C@H]2[C@@H](O1)CC3=CC=CC=C23)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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